molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1

Spiro[chroman-2,1'-cyclohexan]-4-one

Cat. No. B1310622
M. Wt: 216.27 g/mol
InChI Key: DBQLMDVZSFDTRL-UHFFFAOYSA-N
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Patent
US07622493B2

Procedure details

A mixture of 2′-hydroxyacetophenone (Aldrich, CAS# 118-93-4, 2.72 g, 20 mmol), cyclohexanone (2.7 mL, 26.1 mmol), and pyrrolidine (1.66 mL, 19.9 mmol) was stirred in 6 mL toluene at room temperature for 1 h and at reflux (Dean-Stark trap) for 4 h. After cooling to room temperature, the mixture was diluted with ether (30 mL), washed sequentially with 2N HCl (10 mL), 2NNaOH (10 mL), and H2O (10 mL), dried over Na2SO4, and filtered. Evaporation of volatiles in vacuo afforded the crude title compound, which was used without further purification.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.N1CCCC1>C1(C)C=CC=CC=1.CCOCC>[C:11]12([CH2:9][C:8](=[O:10])[C:3]3[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=3)[O:1]1)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
1.66 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (Dean-Stark trap) for 4 h
Duration
4 h
WASH
Type
WASH
Details
washed sequentially with 2N HCl (10 mL), 2NNaOH (10 mL), and H2O (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of volatiles in vacuo

Outcomes

Product
Name
Type
product
Smiles
C12(CCCCC1)OC1=CC=CC=C1C(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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